molecular formula C22H15ClN4O4S B11603688 5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606953-01-9

5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11603688
CAS No.: 606953-01-9
M. Wt: 466.9 g/mol
InChI Key: BPYQGWMNWOZDOO-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a furan ring, and a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps. The starting materials often include 4-chlorobenzenesulfonyl chloride and furan-2-carbaldehyde. The reaction conditions usually require a base such as triethylamine and solvents like dichloromethane. The intermediate products are then subjected to further reactions, including cyclization and imination, to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,3-dione derivatives, amine derivatives, and substituted chlorophenyl derivatives.

Scientific Research Applications

5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key enzymes in inflammatory and cancer pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Benzenesulfonyl)-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
  • N-Benzyl-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H19ClN4O4SC_{22}H_{19}ClN_{4}O_{4}S with a molecular weight of 470.9 g/mol. It features a unique tricyclic structure that contributes to its biological activity.

Property Value
Molecular Formula C22H19ClN4O4S
Molecular Weight 470.9 g/mol
CAS Number 577698-65-8
IUPAC Name This compound

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of sulfonyl and imino groups enhances its ability to form strong interactions with these targets, potentially modulating their functions.

Antiviral Activity

Research has indicated that derivatives of sulfonamide compounds exhibit antiviral properties. For instance, similar compounds have shown effectiveness against the tobacco mosaic virus (TMV), with certain derivatives achieving approximately 50% inhibition rates at specific concentrations (e.g., compounds 7b and 7i) .

Antibacterial Activity

The antibacterial potential of related compounds has been documented extensively. A study demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while other strains showed weaker responses . The synthesized derivatives displayed significant inhibitory effects on bacterial growth.

Enzyme Inhibition

Compounds similar to the target molecule have been evaluated for their enzyme inhibition capabilities. Notably, several derivatives exhibited strong inhibitory activity against urease and acetylcholinesterase enzymes . Such activities suggest the potential for therapeutic applications in treating conditions like hypertension and Alzheimer's disease.

Study on Antiviral Properties

A study synthesized a series of sulfonamide derivatives and evaluated their antiviral activity against TMV. The results indicated that specific compounds demonstrated promising antiviral effects comparable to commercial antiviral agents .

Antibacterial Screening

Another investigation focused on the antibacterial properties of synthesized compounds containing the 4-chlorophenyl sulfonyl moiety. The results showed varying degrees of efficacy against multiple bacterial strains, highlighting the compound's potential as an antibacterial agent .

Properties

CAS No.

606953-01-9

Molecular Formula

C22H15ClN4O4S

Molecular Weight

466.9 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C22H15ClN4O4S/c23-14-6-8-16(9-7-14)32(29,30)18-12-17-21(25-19-5-1-2-10-26(19)22(17)28)27(20(18)24)13-15-4-3-11-31-15/h1-12,24H,13H2

InChI Key

BPYQGWMNWOZDOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)Cl)C(=O)N2C=C1

Origin of Product

United States

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